Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Overview
Description
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl ketone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This can be achieved through a cyclization reaction involving appropriate diol and amine precursors under acidic or basic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the spirocyclic intermediate.
Ketone Formation: The final step involves the formation of the ketone group. This can be accomplished through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate is treated with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted spirocyclic derivatives
Scientific Research Applications
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activity.
Mechanism of Action
The mechanism by which Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The spirocyclic structure allows for unique binding conformations, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl alcohol: Similar structure but with an alcohol group instead of a ketone.
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ester: Contains an ester group, offering different reactivity and applications.
Uniqueness
Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is unique due to its ketone functionality combined with the spirocyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
cyclobutyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(16-2-1-3-16)17-6-4-15(5-7-17)14-20-10-8-19(9-11-20)22-12-13-23-19/h4-7,16H,1-3,8-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOSQNOIHWKPFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642888 | |
Record name | Cyclobutyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-58-2 | |
Record name | Cyclobutyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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